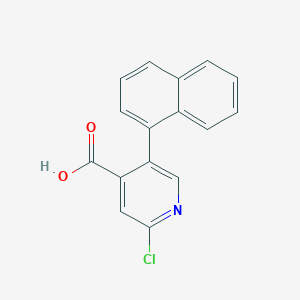
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid (2C5NIA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. It is a white crystalline solid with a melting point of around 200°C and a boiling point of around 400°C. 2C5NIA is a member of the family of isonicotinic acids, which are compounds containing both a carboxylic acid group and an isonicotinamide group. This compound has been studied for its potential use in a variety of applications, including its use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant.
Applications De Recherche Scientifique
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied extensively in the scientific community due to its unique properties and potential applications. It has been studied as a potential catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been investigated for its potential use in the treatment of certain types of cancer, as well as for its potential use as an anti-inflammatory agent.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that the compound interacts with certain enzymes in the body, leading to the inhibition of certain biochemical processes. In particular, it is believed that 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% may inhibit the activity of certain enzymes involved in the synthesis of DNA, as well as certain enzymes involved in the metabolism of certain drugs.
Biochemical and Physiological Effects
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential biochemical and physiological effects. In particular, it has been studied for its potential anti-inflammatory and antioxidant effects. In addition, 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% has been studied for its potential ability to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments has a number of advantages. For example, it is a relatively stable compound and is relatively easy to synthesize. In addition, it is a relatively low-cost compound, making it an attractive option for laboratory experiments. On the other hand, there are certain limitations associated with the use of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% in laboratory experiments. For example, it is a relatively toxic compound and should be handled with caution. In addition, the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% is not yet fully understood, making it difficult to predict the exact effects of the compound in certain laboratory experiments.
Orientations Futures
The potential future directions for 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% are numerous. For example, it could be further studied for its potential use as a catalyst in organic synthesis, as an antifungal agent, and as an antioxidant. In addition, further research could be conducted to investigate the exact mechanism of action of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95%, as well as its potential use in the treatment of certain types of cancer. Furthermore, further research could be conducted to investigate the potential toxicity of 2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% and to determine the most effective ways to handle and store the compound.
Méthodes De Synthèse
2-Chloro-5-(naphthalen-1-yl)isonicotinic acid, 95% can be synthesized by a variety of methods, including the condensation of naphthalene-1-carbaldehyde and isonicotinic acid in the presence of an acid catalyst. This reaction produces a white crystalline solid, which can then be purified by recrystallization and chromatographic techniques. Other methods of synthesis include the reaction of naphthalene-1-carboxylic acid with isonicotinic acid in the presence of an acid catalyst, and the reaction of naphthalene-1-carboxylic acid with 2-chloro-5-bromoisonicotinic acid in the presence of an acid catalyst.
Propriétés
IUPAC Name |
2-chloro-5-naphthalen-1-ylpyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2/c17-15-8-13(16(19)20)14(9-18-15)12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFOUDHNWJWRCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CN=C(C=C3C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


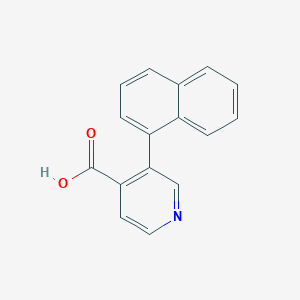
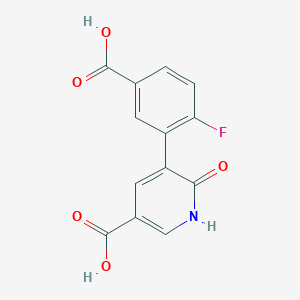
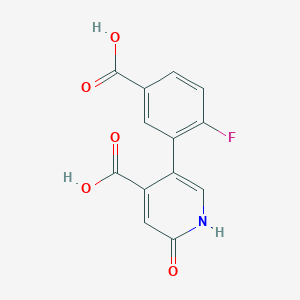




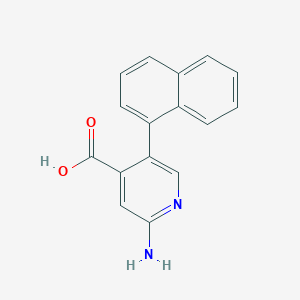
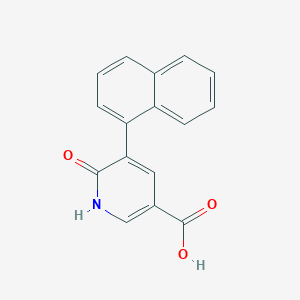
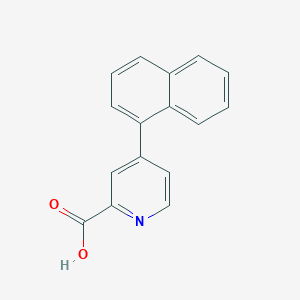
![3-[5-(Methoxycarbonyl)thiophen-3-yl]Isonicotinic acid, 95%](/img/structure/B6391778.png)
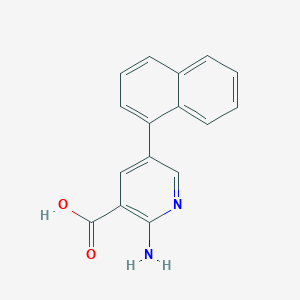
![3-[5-(Methoxycarbonyl)thiophen-3-yl]picolinic acid, 95%](/img/structure/B6391794.png)